1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
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Overview
Description
1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one , also known by its IUPAC name N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide , is a synthetic compound with a molecular formula of C₁₉H₁₃FN₂O₄ . It belongs to the class of herbicides and has been evaluated for its pesticidal properties.
Synthesis Analysis
The synthetic methods for 2,3-dihydro-1,4-benzoxazin-3(4H)-ones are diverse. While I don’t have specific details on the synthesis of this particular compound, it likely involves reactions such as cyclization, oxidation, and imide formation. For a detailed synthesis pathway, further literature research would be necessary .
Molecular Structure Analysis
The molecular structure of 1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one consists of a benzoxazinone core with a fluorine substituent at position 7. The prop-2-en-1-one group is attached to the benzoxazinone ring. The cyclohex-1-ene-1,2-dicarboximide moiety completes the structure .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitution. Investigating its reactivity with different functional groups and reagents would provide valuable insights into its behavior .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 354.3 g/mol .
- Solubility : The formulation of this compound may vary, but it is typically formulated as a wettable powder or other water-soluble forms .
- Wettability : The formulation should be completely wetted within 1 minute .
- Particle Size : Typically, no more than 1% of the formulation should be retained on a 75 µm test sieve .
properties
IUPAC Name |
1-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-11(14)13-5-6-15-10-7-8(12)3-4-9(10)13/h2-4,7H,1,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJLYLRZTBGPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
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